An In-Depth Technical Guide to 4-Fluoro-3-isopentoxyphenethyl Alcohol: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 4-Fluoro-3-isopentoxyphenethyl Alcohol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-isopentoxyphenethyl alcohol is a substituted phenethyl alcohol derivative. The introduction of a fluorine atom and an isopentoxy group onto the phenethyl alcohol scaffold suggests potential modulation of its physicochemical and pharmacological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The isopentoxy group, a lipophilic moiety, can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and a detailed workflow for the structural elucidation and characterization of 4-Fluoro-3-isopentoxyphenethyl alcohol.
Chemical Identity and Physicochemical Properties
While detailed experimental data for 4-Fluoro-3-isopentoxyphenethyl alcohol is not extensively documented in publicly available literature, we can infer its fundamental properties from its chemical structure and data from analogous compounds.
Synonyms: 2-[4-Fluoro-3-(isopentyloxy)phenyl]ethanol[3] Molecular Formula: C₁₃H₁₉FO₂ Molecular Weight: 226.29 g/mol [3]
Table 1: Predicted and Known Physicochemical Properties
| Property | Value | Source/Basis |
| Purity | 97% | Sigma-Aldrich[3] |
| Melting Point | Estimated: Liquid at room temperature | Based on the low melting point of phenethyl alcohol (-27 °C) and 4-fluorophenethyl alcohol.[4][5] |
| Boiling Point | Estimated: >220 °C at 760 mmHg | Expected to be higher than phenethyl alcohol (219-221 °C) due to increased molecular weight.[4][5] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, DMSO). | Based on the properties of phenethyl alcohol and the lipophilic nature of the isopentoxy group.[4][6] |
| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar phenethyl alcohol derivatives.[7] |
DOT Diagram of the Chemical Structure:
Caption: Proposed multi-step synthesis of 4-Fluoro-3-isopentoxyphenethyl alcohol.
Step-by-Step Experimental Protocol:
Step 1: Esterification of 4-Fluoro-3-hydroxyphenylacetic acid
-
Suspend 4-fluoro-3-hydroxyphenylacetic acid in an excess of absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-fluoro-3-hydroxyphenylacetate.
Step 2: Williamson Ether Synthesis
-
Dissolve the ethyl 4-fluoro-3-hydroxyphenylacetate from Step 1 in a suitable aprotic polar solvent such as acetone or DMF.
-
Add anhydrous potassium carbonate as a base.
-
Add 1-bromo-3-methylbutane (isopentyl bromide) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter off the solid and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-fluoro-3-isopentoxyphenylacetate.
Step 3: Reduction of the Ester
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl 4-fluoro-3-isopentoxyphenylacetate in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Fluoro-3-isopentoxyphenethyl alcohol.
Spectroscopic Characterization and Structural Elucidation
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4-Fluoro-3-isopentoxyphenethyl alcohol.
DOT Diagram of the Analytical Workflow for Structural Elucidation:
Caption: Analytical workflow for the structural confirmation of the target compound.
Expected Spectroscopic Data:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).
-
-CH₂CH₂OH Protons: Two triplets will be observed, one for the benzylic protons (Ar-CH₂) around δ 2.8 ppm and another for the methylene group adjacent to the hydroxyl group (-CH₂OH) around δ 3.8 ppm. [8] * -OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.0 ppm. [8] * Isopentoxy Protons: Signals corresponding to the -OCH₂-, -CH₂-, -CH-, and -CH₃ groups of the isopentyl chain will be present in the upfield region (δ 0.9-4.0 ppm).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Aliphatic Carbons: Signals for the two carbons of the ethyl chain and the five carbons of the isopentyl chain will be observed in the upfield region (δ 10-80 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. [8] * C-H Stretch (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-O Stretch: A strong band in the region of 1000-1250 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak at m/z = 226.29, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of water (M-18), and cleavage of the C-C bond between the two carbons of the ethyl side chain (alpha-cleavage). [8]
-
Potential Applications in Drug Development
While no specific biological activities for 4-Fluoro-3-isopentoxyphenethyl alcohol have been reported, its structural features suggest potential areas for investigation in drug discovery. Phenethyl alcohol and its derivatives are known to possess antimicrobial and fragrance properties. [4][6]The incorporation of fluorine can enhance the pharmacological profile of a molecule. For instance, fluorinated compounds are explored in various therapeutic areas, including oncology and infectious diseases. [2][9] Further research could explore the potential of 4-Fluoro-3-isopentoxyphenethyl alcohol as:
-
An antimicrobial agent.
-
A modulator of specific enzymes or receptors, where the fluoro and isopentoxy groups could influence binding interactions.
-
A building block for the synthesis of more complex drug candidates.
Conclusion
This technical guide provides a foundational understanding of 4-Fluoro-3-isopentoxyphenethyl alcohol for the scientific community. While experimental data remains scarce, the proposed synthesis and characterization workflows offer a clear path for researchers to produce and validate this compound. The structural motifs present in this molecule warrant further investigation into its potential biological activities and applications in drug development.
References
-
PubMed. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Available from: [Link]
-
The Good Scents Company. phenethyl alcohol, 60-12-8. Available from: [Link]
-
LookChem. 4-FLUORO-3-METHYLPHENETHYL ALCOHOL — Chemical Substance Information. Available from: [Link]
-
RSC Publishing. Fluorinated terpenoids and their fluorine-containing derivatives. Available from: [Link]
-
PubChem. 2-Phenylethanol. Available from: [Link]
-
Ataman Kimya. 2-PHENYLETHANOL. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Available from: [Link]
-
RSC Publishing. Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. Available from: [Link]
-
PrepChem.com. Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. Available from: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available from: [Link]
-
PubChem. Ethyl 4-fluoro-3-oxopentanoate. Available from: [Link]
-
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]
-
Wikipedia. Fluoroalcohol. Available from: [Link]
- Google Patents. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
-
PMC - NIH. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Available from: [Link]
-
Thieme. The synthesis of β-fluoro alcohols has previously been reviewed in Section 34.9.1. This up. Available from: [Link]
-
Wakunaga Pharmaceutical Co., Ltd. R&D. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
ACS Publications. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy. Available from: [Link]
-
Genesis Drug Discovery & Development. Publications. Available from: [Link]
-
SpectraBase. 4-Fluoro-.alpha.-methylbenzyl alcohol, 1-methylpropyl ether - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
DFE pharma. Publications. Available from: [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
Sources
- 1. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
- 3. 4-FLUORO-3-ISO-PENTOXYPHENETHYL ALCOHOL [sigmaaldrich.com]
- 4. Phenethyl alcohol | 60-12-8 [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Page loading... [guidechem.com]
- 7. phenethyl alcohol, 60-12-8 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
